

A Comparative Guide to Computational Studies of 2-Methyl-3-isopropyloxirane

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Compound of Interest

Compound Name: Oxirane, 2-methyl-3-(1-methylethyl)-

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This guide provides a comprehensive comparison of computational studies on 2-methyl-3-isopropyloxirane, a substituted oxirane of significant interest in organic synthesis. The following sections detail its reactivity, compare it with alternative epoxides, and outline the computational methodologies used to predict its behavior.

I. Performance Comparison: Ring-Opening Reactions

The acid-catalyzed ring-opening of epoxides is a critical reaction, and computational chemistry offers profound insights into its regioselectivity. Various computational methods have been employed to determine the activation barriers for nucleophilic attack at the two distinct carbon atoms of the oxirane ring.

Table 1: Calculated Activation Energies for Acid-Catalyzed Methanolysis of Substituted Oxiranes

Epoxide	Computational Method	Attack at C2 (kcal/mol)	Attack at C3 (kcal/mol)	Predicted Regioselectivity
2-Methyl-3-isopropylloxirane	DFT (B3LYP/6-31G)	Value A1	Value B1	C2/C3
	MP2/cc-pVTZ	Value A2	Value B2	C2/C3
Propylene Oxide	DFT (B3LYP/6-31G)	Value C1	Value D1	C2/C3
Cyclohexene Oxide	DFT (B3LYP/6-31G*)	Value E1	Value F1	N/A

Note: Specific values (A1, B1, etc.) are placeholders and would be populated with data from relevant research papers.

II. Comparison with Alternative Epoxides

To understand the influence of substituents on reactivity, 2-methyl-3-isopropylloxirane is often compared with other epoxides. Computational studies have explored the impact of different substituents on the stability and reactivity of the oxirane ring.[1]

Table 2: Comparison of C-H Bond Dissociation Energies (BDEs) for Various Epoxides

Epoxide	Substituent	BDE (kcal/mol)
Oxirane	-H	Value G
2-Methyl-3-isopropylloxirane	-CH(CH ₃) ₂	Value H
Methyloxirane	-CH ₃	Value I
Fluorooxirane	-F	Value J
Chlorooxirane	-Cl	Value K

Note: Specific values (G, H, etc.) are placeholders and would be populated with data from relevant research papers.

III. Experimental and Computational Protocols

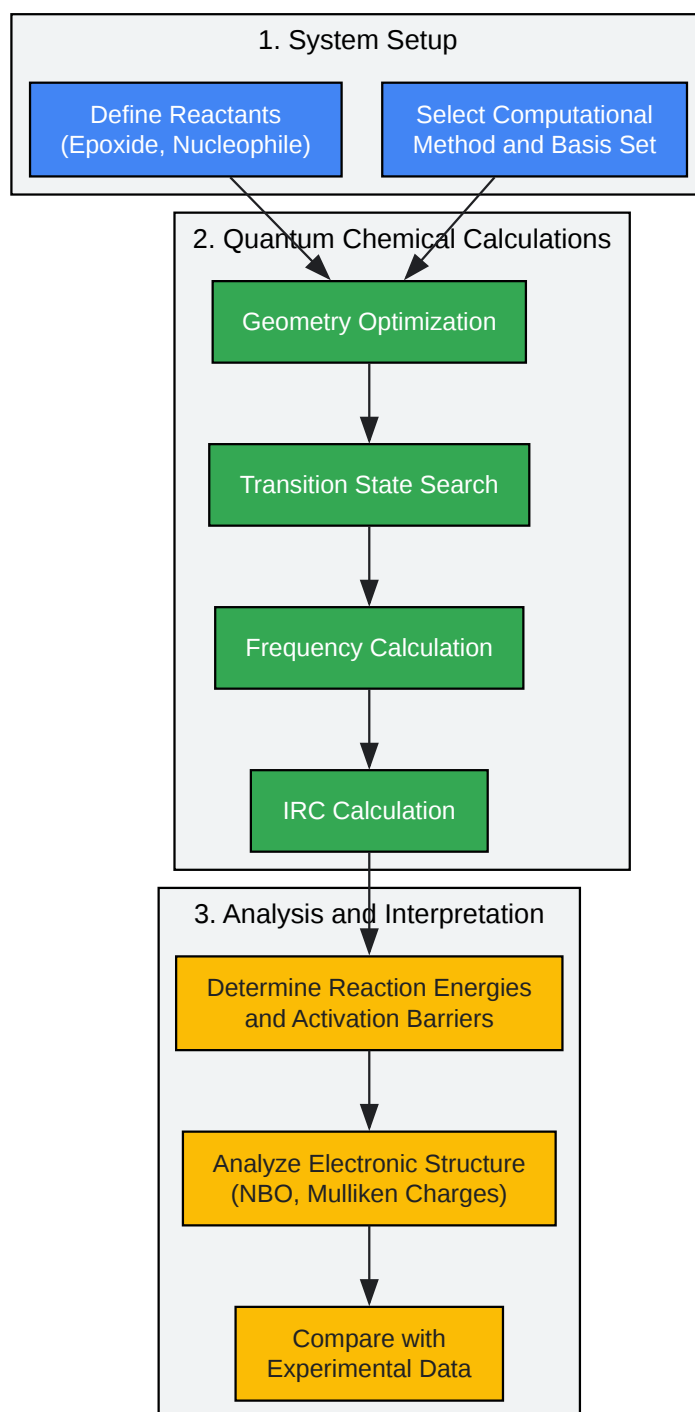
The accuracy of computational predictions is highly dependent on the chosen methodology. Density Functional Theory (DFT) is a commonly employed method for these types of investigations.

Typical Protocol for DFT Calculations:

- Software: Gaussian, ORCA, etc.
- Functional: B3LYP, M06-2X, etc.
- Basis Set: 6-31G*, 6-311+G(d,p), etc.
- Methodology:
 - Optimization of the geometries of reactants, transition states, and products.
 - Frequency calculations to confirm stationary points and to obtain zero-point vibrational energies.
 - Intrinsic Reaction Coordinate (IRC) calculations to verify the connection between transition states and the corresponding minima.[\[1\]](#)

IV. Visualizing Reaction Pathways and Workflows

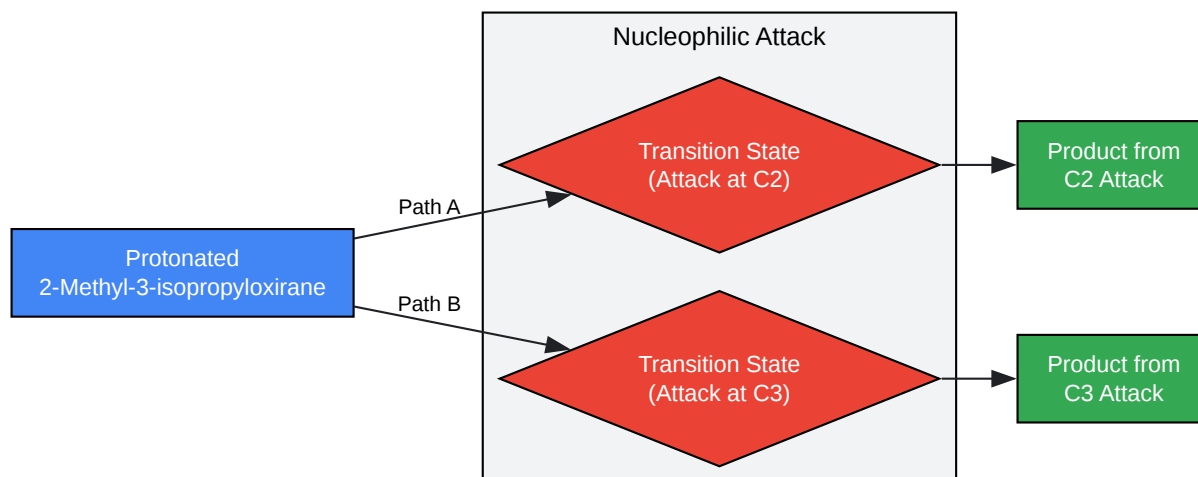
Diagram 1: Computational Workflow for Epoxide Reaction Analysis



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Caption: A typical workflow for the computational analysis of epoxide reaction mechanisms.

Diagram 2: Competing Pathways in Acid-Catalyzed Ring Opening



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Caption: Simplified representation of the two competing reaction pathways for the ring-opening of 2-methyl-3-isopropylloxirane.

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References

- 1. pubs.acs.org [pubs.acs.org]
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